Salirasib - 162520-00-5

Salirasib

Catalog Number: EVT-281528
CAS Number: 162520-00-5
Molecular Formula: C22H30O2S
Molecular Weight: 358.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Salirasib is a synthetic small molecule that acts as a potent Ras inhibitor [, ]. It belongs to the class of farnesyltransferase inhibitors (FTIs) []. Salirasib disrupts the association of active RAS proteins with the plasma membrane by mimicking the farnesylcysteine group of Ras proteins [, , ]. This dislodgement prevents the activation of RAS signaling cascades involved in cellular processes such as cell proliferation, differentiation, and senescence [, ]. As approximately one-third of human cancers exhibit abnormally activated RAS signaling, Salirasib has been investigated as a potential therapeutic agent for various cancers, including pancreatic, colon, lung, and breast cancers [, ].

Mechanism of Action

Salirasib disrupts the association of active RAS proteins, such as H-Ras, K-Ras, and N-Ras, with the plasma membrane [, , , ]. It achieves this by mimicking the farnesylcysteine moiety present in Ras proteins, which is crucial for their membrane anchoring and subsequent activation [, ]. By competing for binding sites on chaperone proteins like galectin-1 (for H-Ras) and galectin-3 (for K-Ras), Salirasib prevents the proper localization and activation of these Ras isoforms [, , ]. As a result, Salirasib inhibits downstream signaling cascades, ultimately suppressing the proliferation, migration, and survival of cancer cells [, , , ].

Applications
  • Pancreatic Cancer: Salirasib has been explored as a potential treatment for pancreatic cancer, particularly in combination with gemcitabine [, ]. Preclinical studies showed promising results, but clinical trials have not yet demonstrated significant efficacy [].

  • Bladder Cancer: In vitro studies suggest that Salirasib, along with siRNA targeting HRAS, inhibited cell proliferation, migration, and invasion in bladder cancer cell lines, regardless of HRAS mutation status [].

  • Multiple Myeloma: Research indicates that combining Salirasib with proteasome inhibitors like bortezomib could be a potential treatment strategy for multiple myeloma, especially in cases with NRas mutations [].

  • Hepatocellular Carcinoma: Salirasib demonstrated anti-tumor activity in a rat model of chemically-induced hepatocarcinogenesis []. It reduced tumor growth, inhibited cell proliferation, and sensitized hepatocarcinoma cells to TRAIL-induced apoptosis [].

  • Ewing Sarcoma: Studies suggest that Salirasib inhibits tumor growth in a mouse model of Ewing Sarcoma [, ]. This effect is attributed to Salirasib's ability to negatively regulate the RAS pathway and subsequently reduce the expression of HIF-1α and EWS-FLI-1, key proteins involved in tumor progression [, ].

  • Lymphangioleiomyomatosis (LAM): Research using TSC2-null ELT3 cells as a LAM model indicated that Salirasib could potentially treat this disease []. In these cells, Salirasib reduced overactive Rheb, a small GTPase protein, leading to decreased proliferation, migration, and tumor growth [].

  • Thyroid Carcinoma: Studies on thyroid carcinoma cell lines showed that Salirasib disrupts the interaction between galectin-3 and K-Ras, reducing K-Ras.GTP levels and inhibiting anaplastic thyroid carcinoma cell proliferation in vitro and tumor growth in nude mice [].

  • Glioblastoma: Research suggests that Salirasib, in combination with a nucleolin inhibitor, could be a potential treatment for glioblastoma [, ]. This combination was found to reduce tumorigenicity in both in vitro and in vivo settings by targeting both Ras and nucleolin, two proteins involved in cancer development [, ].

Future Directions
  • Combination Therapies: Further investigation into combining Salirasib with other therapeutic agents, such as proteasome inhibitors or chemotherapy drugs, could yield more effective treatment strategies for various cancers [, ].
  • Drug Resistance Mechanisms: Research is needed to understand the mechanisms underlying the development of resistance to Salirasib, as observed in some studies, to optimize its therapeutic efficacy [].
  • Personalized Medicine: Exploring biomarkers for predicting response to Salirasib treatment could lead to more personalized and effective therapeutic interventions, especially in cancers driven by specific Ras isoforms or signaling pathways [, ].
  • Non-Cancer Applications: Given Salirasib's anti-inflammatory properties and its effects on other cellular processes, future research could explore its potential in treating non-cancerous diseases, such as inflammatory disorders [].

Farnesylthiosalicylamide (FTS-amide)

  • Compound Description: Farnesylthiosalicylamide (FTS-amide) is a derivative of S-trans,trans-farnesylthiosalicylic acid (Salirasib) where the carboxylic acid group is modified to an amide group. This modification was found to improve the growth inhibitory activity compared to Salirasib in Panc-1 and U87 cells. [] FTS-amide showed the highest efficacy in inhibiting Ras-GTP and cell growth compared to other tested derivatives. [] It significantly inhibited the growth of both Panc-1 tumors and U87 brain tumors. []
  • Relevance: FTS-amide is structurally related to Salirasib, sharing the farnesylthiosalicylic acid core but differing in the carboxyl group modification. This modification enhances its potency as a Ras inhibitor compared to Salirasib. []

S-trans,trans-Farnesylthiosalicylic Acid Methoxymethyl Ester (FTS-methoxymethyl ester)

  • Relevance: FTS-methoxymethyl ester is structurally related to Salirasib, differing in the carboxyl group modification. This modification contributes to its increased potency as a cell growth inhibitor, although it shows less selectivity for active Ras-GTP compared to Salirasib. []

YM155

  • Compound Description: YM155 is a small molecule inhibitor of survivin, a protein involved in inhibiting apoptosis. [] It was found that YM155 can sensitize hepatocarcinoma cells to TRAIL-induced apoptosis, similar to the effect observed with Salirasib pre-treatment. []
  • Relevance: While YM155 is not structurally related to Salirasib, both compounds demonstrate the ability to sensitize hepatocarcinoma cells to TRAIL-induced apoptosis by targeting different proteins involved in apoptosis regulation. [] This suggests a potential synergistic effect when combining Salirasib with agents like YM155 in cancer treatment.

TRAIL (TNF-related apoptosis-inducing ligand)

  • Compound Description: TRAIL is a protein that induces apoptosis by binding to death receptors on the surface of cells. [] While TRAIL alone did not induce apoptosis in normal human hepatocytes, pre-treatment with Salirasib was found to sensitize hepatocarcinoma cells to TRAIL-induced apoptosis. [] This effect was associated with the downregulation of the anti-apoptotic protein survivin. []
  • Relevance: Although not structurally related to Salirasib, TRAIL's activity is enhanced by Salirasib, leading to increased apoptosis in hepatocarcinoma cells. [] This highlights the potential of Salirasib to improve the efficacy of existing cancer therapies like TRAIL.

BPH-652

  • Compound Description: BPH-652 is a dehydrosqualene synthase (CrtM) inhibitor that disrupts the formation of the Staphylococcus aureus virulence factor staphyloxanthin. [] This inhibition renders the bacteria susceptible to immune system clearance by reactive oxygen species. []
  • Relevance: While structurally distinct from Salirasib, BPH-652 highlights the therapeutic potential of targeting isoprenoid biosynthesis pathways, similar to Salirasib's mechanism of disrupting Ras prenylation. [] This suggests exploring other enzymes within these pathways as potential drug targets.

Geranylgeranylthiosalicylic acid (10)

  • Compound Description: Geranylgeranylthiosalicylic acid (10) is an analog of Salirasib where the farnesyl group is replaced with a geranylgeranyl group. This modification was based on the knowledge that geranylgeranyl diphosphate can bind to the S2 site of CrtM. [] Compound 10 exhibited a significantly lower Ki value against CrtM (28 nM) compared to Salirasib (110 nM) and also showed improved pigment inhibition (IC50 = 4 µM). []
  • Relevance: Geranylgeranylthiosalicylic acid (10) is structurally related to Salirasib, differing in the length of the isoprenyl chain. The longer chain in compound 10 contributes to its enhanced potency as a CrtM inhibitor compared to Salirasib. []

Properties

CAS Number

162520-00-5

Product Name

Salirasib

IUPAC Name

2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbenzoic acid

Molecular Formula

C22H30O2S

Molecular Weight

358.5 g/mol

InChI

InChI=1S/C22H30O2S/c1-17(2)9-7-10-18(3)11-8-12-19(4)15-16-25-21-14-6-5-13-20(21)22(23)24/h5-6,9,11,13-15H,7-8,10,12,16H2,1-4H3,(H,23,24)/b18-11+,19-15+

InChI Key

WUILNKCFCLNXOK-CFBAGHHKSA-N

SMILES

CC(=CCCC(=CCCC(=CCSC1=CC=CC=C1C(=O)O)C)C)C

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

farnesylthiosalicylic acid
S-farnesylthiosalicylic acid
S-trans,trans-farnesylthiosalicylic acid
salirasi

Canonical SMILES

CC(=CCCC(=CCCC(=CCSC1=CC=CC=C1C(=O)O)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CSC1=CC=CC=C1C(=O)O)/C)/C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.